molecular formula C19H13NO2S B12922967 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione CAS No. 122105-97-9

3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione

Cat. No.: B12922967
CAS No.: 122105-97-9
M. Wt: 319.4 g/mol
InChI Key: JYZAIRWPHLVMGJ-UHFFFAOYSA-N
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Description

3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications

Preparation Methods

The synthesis of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione typically involves the reaction of acridine derivatives with propargyl alcohol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione can be compared with other acridine derivatives such as:

The uniqueness of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione lies in its specific functional groups, which provide distinct chemical reactivity and potential biological activity compared to other acridine derivatives.

Properties

CAS No.

122105-97-9

Molecular Formula

C19H13NO2S

Molecular Weight

319.4 g/mol

IUPAC Name

3,6-bis(prop-2-ynoxy)-10H-acridine-9-thione

InChI

InChI=1S/C19H13NO2S/c1-3-9-21-13-5-7-15-17(11-13)20-18-12-14(22-10-4-2)6-8-16(18)19(15)23/h1-2,5-8,11-12H,9-10H2,(H,20,23)

InChI Key

JYZAIRWPHLVMGJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C(=S)C3=C(N2)C=C(C=C3)OCC#C

Origin of Product

United States

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